Home > Products > Screening Compounds P107574 > ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate
ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate -

ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate

Catalog Number: EVT-4245142
CAS Number:
Molecular Formula: C19H35N3O3
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor. [] It is currently undergoing clinical trials for treating chronic myelogenous leukemia. [] Dasatinib exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays. []

Relevance: Although Dasatinib shares a piperazinyl substituent with the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, it diverges significantly in its core structure. This difference arises from Dasatinib's development from a 2-aminothiazole template, leading to a distinct pharmacological profile focused on kinase inhibition. []

Compound Description: NIP-101, chemically known as 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6- dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride, is a potent calcium antagonist. [] Its six optical isomers have been synthesized and studied for their biological activities. [] The calcium-antagonistic and hypotensive activities of NIP-101 isomers were primarily influenced by the absolute configuration of the 1,4-dihydropyridine ring rather than the 1,3,2-dioxaphosphorinane moiety. []

Relevance: Both NIP-101 and the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, incorporate a piperazinyl group within their structures. [] This shared structural motif highlights a potential commonality in their binding interactions or pharmacological targets, even though their core structures differ. The presence of the piperazinyl group in various bioactive compounds underscores its importance in medicinal chemistry.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydrochloride 3.5 Hydrate (DY-9760e)

Compound Description: DY-9760e is a novel calmodulin antagonist. [, , , , , , ] It exhibits neuroprotective effects, reducing brain edema by inhibiting blood-brain barrier permeability after transient focal ischemia. [] DY-9760e also shows cardioprotective effects, reducing infarct size in rat hearts subjected to ischemia/reperfusion. [] These protective effects are linked to the inhibition of calpain/caspase activation and protein tyrosine nitration. [] Furthermore, DY-9760e inhibits dystrophin breakdown and endothelial nitric-oxide synthase uncoupling, contributing to its cytoprotective effects in left ventricular hypertrophied mice. []

Relevance: DY-9760e, similar to the target compound ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, contains a piperazinyl moiety. [, , , , , , ] This shared feature suggests a potential for similar binding interactions, highlighting the significance of the piperazinyl group in medicinal chemistry and its role in interacting with diverse biological targets. The specific substitution patterns on the piperazinyl ring and the overall molecular structures will ultimately dictate the specific pharmacological profiles of each compound.

3-[2-[4-(3-Chloro-2-methylphenylmethyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole Dihydro-chloride 3.5 Hydrate

Compound Description: This compound exhibited neuroprotective activity in a rat microsphere embolism model. [] Its mechanism of action is suggested to involve the inhibition of caspase-3-induced calpastatin degradation, highlighting the cross-talk between calpain and caspase-3 through calpastatin in neuronal injury. []

Relevance: Similar to the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, this compound also features a piperazinyl group in its structure. [] This commonality suggests a possible shared ability to interact with similar biological targets, further emphasizing the importance of the piperazinyl moiety in pharmaceutical research.

3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)- quinazolinedione monohydrochloride (SGB-1534)

Compound Description: SGB-1534 is an antihypertensive agent that exhibits α1-adrenoceptor blocking activity. [, , , ] Its mechanism of action is primarily attributed to its ability to block α1-adrenoceptors in vascular tissues, leading to vasodilation and a reduction in blood pressure. [] SGB-1534 has been shown to inhibit the binding of 3H-prazosin to α1-adrenoceptors in the dog brain and aorta, indicating its affinity for these receptors. []

Relevance: SGB-1534 and the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, share a common structural feature in the form of a piperazinyl group. [, , , ] This shared motif suggests a potential for similar binding interactions with biological targets, highlighting the significance of the piperazinyl group in medicinal chemistry.

Compound Description: [(11)C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs). [] It exhibits favorable brain kinetics, making it suitable for A2AR PET imaging. []

Relevance: The presence of the piperazinyl group in [(11)C]Preladenant aligns with its occurrence in the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate. [] This shared structural element suggests a potential overlap in their binding characteristics, particularly considering the piperazinyl group's frequent role in enhancing binding affinity and selectivity in various pharmacological agents.

1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist. []

Relevance: Both GSK163090 and the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, contain a piperazinyl group. [] This structural similarity indicates a potential for these compounds to exhibit comparable binding interactions with specific targets, highlighting the significance of the piperazinyl moiety in drug design.

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist that shows favorable pharmacokinetics and good activity in rodent pharmacodynamic models. [] It was developed as a potential fast-acting antidepressant/anxiolytic with a reduced side-effect profile. []

Relevance: GSK588045, similar to the target compound ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, contains a piperazinyl group. [] This shared structural feature suggests a possible similarity in their binding interactions with certain biological targets. The piperazinyl moiety is known to contribute to binding affinity and selectivity in a variety of pharmacological agents.

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, currently in clinical trials as an HIV-1 inhibitor. []

Relevance: Sch-417690/Sch-D, like the target compound ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, contains a piperazinyl group in its structure. [] The presence of this shared structural element suggests a possible similarity in their ability to interact with certain biological targets. Piperazinyl groups are frequently incorporated into drug molecules to enhance binding affinity and selectivity.

2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound exists as two enantiomers: (S)-(+)-1 and (R)-(-)-1. [, ] Pharmacological studies, including antihypertensive effects in spontaneously hypertensive rats and inhibition of [3H]nimodipine binding, indicated that the (4S)-(+)-enantiomer is the active form. [, ]

Relevance: Similar to the target compound, ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate, both enantiomers [(S)-(+)-1 and (R)-(-)-1] possess a piperazinyl group. [, ] This commonality highlights the importance of the piperazinyl moiety in their structures, potentially influencing their binding properties and pharmacological activities.

Properties

Product Name

ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate

IUPAC Name

ethyl 4-[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate

Molecular Formula

C19H35N3O3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C19H35N3O3/c1-2-25-19(24)20-10-7-16(8-11-20)21-12-13-22(17-5-3-4-6-17)18(15-21)9-14-23/h16-18,23H,2-15H2,1H3

InChI Key

NCSDRAQTPMEELC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)C3CCCC3

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)C3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.